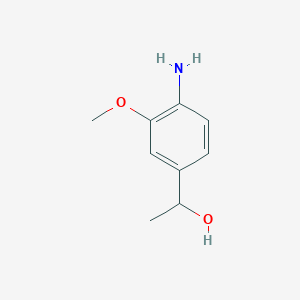

1-(4-Amino-3-methoxyphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-3-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHHRGWWLTVBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)N)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Amino-3-methoxyphenyl)ethanol synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol

Introduction

1-(4-Amino-3-methoxyphenyl)ethanol is a valuable chemical intermediate, possessing a unique substitution pattern on the phenyl ring that makes it a key building block in the development of more complex molecules, particularly within the pharmaceutical and specialty chemical industries.[1][2] Its structure, featuring a chiral secondary alcohol, a primary amine, and a methoxy group, offers multiple points for further chemical modification. This guide provides a comprehensive overview of a robust and logical synthesis pathway for this compound, designed for researchers, scientists, and professionals in drug development. The narrative emphasizes the causal relationships behind experimental choices, ensuring a blend of theoretical understanding and practical, field-proven insights.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach to 1-(4-Amino-3-methoxyphenyl)ethanol suggests disconnecting the C-N and C-O bonds of the final product to trace back to simpler, commercially available precursors. The most strategic starting material is 1-(4-hydroxy-3-methoxyphenyl)ethanone, commonly known as acetovanillone or apocynin.[3][4] This precursor is widely available and contains the core carbon skeleton and the correct positioning of the acetyl and methoxy groups.[5]

The forward synthesis strategy, therefore, focuses on two primary transformations: the reduction of the ketone to a secondary alcohol and the conversion of the para-hydroxyl group into a primary amine. A direct conversion is not feasible; thus, a multi-step pathway involving nitration followed by reduction is the most effective and controllable route.

Caption: Retrosynthetic pathway for 1-(4-Amino-3-methoxyphenyl)ethanol.

Primary Synthesis Pathway: From Acetovanillone

This pathway is designed as a sequence of discrete, high-yielding steps that allow for purification and characterization of intermediates, ensuring the final product's high purity.

Step 1: Nitration of Acetovanillone

The initial step involves the introduction of a nitro group onto the aromatic ring. This is a classic electrophilic aromatic substitution reaction.

-

Causality of Experimental Design: The hydroxyl and methoxy groups are strong activating, ortho-, para-directing groups, while the acetyl group is a deactivating, meta-directing group. The position ortho to the hydroxyl group (C5) is sterically accessible and electronically favored for nitration, leading to the desired regioselectivity. A mixture of nitric and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺) in situ.

-

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 50.0 g (0.30 mol) of acetovanillone to 250 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by cautiously adding 21.0 mL (0.50 mol) of concentrated nitric acid to 50 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the acetovanillone solution over 1-2 hours, maintaining the reaction temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.

-

The resulting yellow precipitate, 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

-

Step 2: Selective Reduction of the Ketone

The next transformation is the reduction of the ketone to a secondary alcohol. It is crucial to use a reagent that does not reduce the nitro group under the chosen conditions.

-

Causality of Experimental Design: Sodium borohydride (NaBH₄) is the reagent of choice for this step.[6] It is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like nitro compounds, especially in protic solvents like methanol or ethanol at controlled temperatures.

-

Experimental Protocol:

-

Suspend 42.2 g (0.20 mol) of 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone in 500 mL of methanol in a round-bottom flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Add 9.1 g (0.24 mol) of sodium borohydride portion-wise over 30 minutes, keeping the temperature below 10 °C. Hydrogen gas evolution will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 3-4 hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the mixture back to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of 2M hydrochloric acid until the pH is approximately 6-7.

-

Remove the methanol under reduced pressure. The remaining aqueous residue is extracted three times with 200 mL portions of ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanol as a crude solid, which can be purified by recrystallization.

-

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to a primary amine to yield the target compound.

-

Causality of Experimental Design: Catalytic hydrogenation is a clean and efficient method for this transformation.[7] Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups under hydrogen pressure. Raney Nickel is another viable catalyst.[8] The reaction is typically carried out in a polar solvent like ethanol or methanol to ensure solubility of the substrate.

-

Experimental Protocol:

-

Dissolve 34.1 g (0.16 mol) of 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanol in 400 mL of ethanol in a hydrogenation vessel.

-

Add 1.7 g of 10% Palladium on Carbon (Pd/C) catalyst (approx. 5% by weight).

-

Seal the vessel and purge the system with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas to 3-4 bar (approx. 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield 1-(4-Amino-3-methoxyphenyl)ethanol. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Summary of Synthesis Pathway and Data

The following table summarizes the key parameters for the synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol from acetovanillone.

| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield |

| 1 | Nitration | Acetovanillone, HNO₃, H₂SO₄ | H₂SO₄ | 0-5 °C | 85-90% |

| 2 | Ketone Reduction | 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone, NaBH₄ | Methanol | 0 °C to RT | 90-95% |

| 3 | Nitro Reduction | 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanol, H₂, 10% Pd/C | Ethanol | RT | >95% |

Workflow Visualization

Caption: Experimental workflow for the synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol.

References

-

Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34, 1245-1254. Available at: [Link]

-

MySkinRecipes. (4-Amino-3-methoxyphenyl)methanol. Available at: [Link]

-

Sanjeevan Pharmachem Pvt Ltd. 4-Hydroxy 3-Methoxy Acetophenone (Acetovanillone). Available at: [Link]

- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

FooDB. Showing Compound Acetovanillone (FDB012055). Available at: [Link]

-

PubChem - NIH. Acetovanillone | C9H10O3 | CID 2214. Available at: [Link]

-

Taylor & Francis Online. Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat. Available at: [Link]

-

MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available at: [Link]

- Google Patents. Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

-

International Union of Crystallography. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Available at: [Link]

-

ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available at: [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

-

Yeast Metabolome Database. Homovanillyl alcohol (YMDB01712). Available at: [Link]

-

Human Metabolome Database. Showing metabocard for (4-Hydroxy-3-methoxyphenyl)ethanol (HMDB0038925). Available at: [Link]

- Google Patents. CN101812002A - Synthesizing process of 4-methoxy-alpha-[(3-methoxyphenyl)sulfo]-acetophenone.

- Google Patents. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst.

-

PubChem - NIH. 1-(4-Hydroxy-3-methoxyphenyl)ethanone;methanol | C10H14O4. Available at: [Link]

-

PubChem - NIH. Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]- | C9H13NO4S | CID 81925. Available at: [Link]

-

ResearchGate. Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Available at: [Link]

- Google Patents. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.

- Google Patents. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.

-

ResearchGate. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Available at: [Link]

Sources

- 1. (4-Amino-3-methoxyphenyl)methanol [myskinrecipes.com]

- 2. CAS 1221792-01-3 | 1-(4-Amino-3-methoxyphenyl)ethanol - Synblock [synblock.com]

- 3. Showing Compound Acetovanillone (FDB012055) - FooDB [foodb.ca]

- 4. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sanjeevanpharma.com [sanjeevanpharma.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]

- 8. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Properties of 1-(4-Amino-3-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(4-Amino-3-methoxyphenyl)ethanol (CAS No. 1221792-01-3), a key intermediate with significant potential in pharmaceutical research and development. This document delves into its chemical structure, physicochemical properties, synthesis, reactivity, and analytical methodologies. Furthermore, it explores the potential pharmacological relevance of the 4-amino-3-methoxyphenyl moiety, offering insights for its application in drug discovery programs.

Introduction: The Significance of the 4-Amino-3-methoxyphenyl Moiety

The 1-(4-Amino-3-methoxyphenyl)ethanol scaffold is a significant building block in medicinal chemistry. The substituted aminophenol structure is a recurring motif in a variety of biologically active compounds. The presence of an amino group, a methoxy group, and a benzylic alcohol offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of diverse compound libraries. Research into related structures has suggested that the 4-amino-3-methoxyphenyl moiety can contribute to antioxidant and anticancer activities, highlighting the potential for discovering novel therapeutic agents based on this core structure.[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(4-Amino-3-methoxyphenyl)ethanol is fundamental for its effective use in synthesis and formulation.

Chemical Structure and Identification

-

Chemical Name: 1-(4-Amino-3-methoxyphenyl)ethanol

-

CAS Number: 1221792-01-3[3]

-

Molecular Formula: C₉H₁₃NO₂[3]

-

Molecular Weight: 167.21 g/mol [3]

-

Structure:

Caption: Chemical structure of 1-(4-Amino-3-methoxyphenyl)ethanol.

Physicochemical Data

While specific, experimentally determined data for 1-(4-Amino-3-methoxyphenyl)ethanol is not widely published, data from closely related compounds can provide valuable estimations.

| Property | Value | Source/Notes |

| Melting Point | Not available | Data for the related 1-(4-methoxyphenyl)ethanol is 22-25 °C. The amino group may influence the melting point. |

| Boiling Point | Not available | Data for the related 1-(3-methoxyphenyl)ethanol is 248.3 °C at 760 mmHg.[4] |

| Solubility | Not available | Likely soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water is expected, similar to other aromatic alcohols.[5][6] |

| Appearance | Not available | Likely to be a solid or oil at room temperature. |

Synthesis and Purification

The synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol can be approached through several synthetic strategies, primarily involving the reduction of a corresponding ketone precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the alcohol group, leading back to the corresponding acetophenone.

Caption: Retrosynthetic pathway for 1-(4-Amino-3-methoxyphenyl)ethanol.

Experimental Protocol: Reduction of 1-(4-Amino-3-methoxyphenyl)ethanone

This protocol is a generalized procedure based on common reductions of aromatic ketones.

Materials:

-

1-(4-Amino-3-methoxyphenyl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve 1-(4-Amino-3-methoxyphenyl)ethanone in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction rate and temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure 1-(4-Amino-3-methoxyphenyl)ethanol.

Expertise & Experience Insight: The choice of sodium borohydride is critical for the selective reduction of the ketone in the presence of the aromatic nitro group in a precursor. More potent reducing agents like lithium aluminum hydride would also reduce the nitro group. The purification by column chromatography is essential to remove any unreacted starting material and by-products.

Reactivity and Chemical Behavior

The chemical reactivity of 1-(4-Amino-3-methoxyphenyl)ethanol is dictated by its three primary functional groups: the aromatic amine, the methoxy group, and the secondary alcohol.

-

Amine Group: The primary aromatic amine can undergo typical reactions such as acylation, alkylation, diazotization, and Schiff base formation.[7]

-

Alcohol Group: The secondary alcohol can be oxidized to the corresponding ketone, esterified, or converted to an ether. It can also be a leaving group in substitution or elimination reactions under acidic conditions.

-

Aromatic Ring: The electron-donating amino and methoxy groups activate the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the activating groups.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 1-(4-Amino-3-methoxyphenyl)ethanol.

Spectroscopic Methods

While a specific, publicly available spectrum for this compound is not available, the expected spectral data would be:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons, the methoxy group protons, the methyl group protons adjacent to the alcohol, the methine proton of the alcohol, and the amine protons.

-

¹³C NMR: Would display distinct signals for each unique carbon atom in the molecule.

-

-

Infrared (IR) Spectroscopy: Would exhibit characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic ring, and C-O stretches of the alcohol and ether.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for assessing the purity of 1-(4-Amino-3-methoxyphenyl)ethanol. A C18 column with a mobile phase gradient of water (with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol would be a good starting point for method development.[8][9][10]

-

Gas Chromatography (GC): GC can also be used for purity analysis, potentially after derivatization of the polar amine and alcohol groups to improve volatility and peak shape.[5][11]

Caption: A typical workflow for the synthesis, purification, and analysis.

Potential Applications in Drug Development

The 1-(4-Amino-3-methoxyphenyl)ethanol scaffold is a promising starting point for the development of new therapeutic agents. The amino alcohol moiety is a known pharmacophore in a number of successful drugs. The potential for this scaffold is suggested by the biological activities of related compounds:

-

Anticancer Agents: Derivatives of 4-substituted methoxybenzoyl-aryl-thiazoles have shown potent antiproliferative activity against melanoma and prostate cancer cells.[12] Additionally, 4-hydroxy-3-methoxyphenyl substituted tetrahydroquinolines have been investigated as potential antitumoral agents.[13]

-

Antioxidant Properties: Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated significant antioxidant activity, in some cases exceeding that of ascorbic acid.[1][2]

-

Neuromodulatory Activity: Certain 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes, which share structural similarities, have been evaluated as ligands for sigma-like receptors with potential applications in conditions where modulation of dopamine function is important.[14]

The versatility of the functional groups on 1-(4-Amino-3-methoxyphenyl)ethanol allows for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(4-Amino-3-methoxyphenyl)ethanol is a valuable chemical intermediate with considerable potential for the development of novel pharmaceuticals. This guide has provided a detailed overview of its chemical and physical properties, synthetic approaches, reactivity, and analytical methods. The exploration of the biological activities of related compounds underscores the promise of this scaffold in drug discovery, particularly in the areas of oncology and diseases related to oxidative stress. Further research into the synthesis of new derivatives and their pharmacological evaluation is warranted to fully exploit the therapeutic potential of this versatile molecule.

References

-

Al-Soud, Y. A., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]

-

Al-Soud, Y. A., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed, 32610506. [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved January 19, 2026, from [Link]

-

PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2024). 4-Hydroxy-3-methoxyphenyl Substituted 3-methyl-tetrahydroquinoline Derivatives Obtained Through Imino Diels-Alder Reactions as Potential Antitumoral Agents. Retrieved January 19, 2026, from [Link]

-

Agilent. (n.d.). Amino-alcohols Analysis of amino-alcohols, C. Retrieved January 19, 2026, from [Link]

-

PubMed. (n.d.). Synthesis and Pharmacological Evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for a Novel Receptor With Sigma-Like Neuromodulatory Activity. Retrieved January 19, 2026, from [Link]

-

Agilent. (n.d.). Amino alcohols Analysis of ethanol amines. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved January 19, 2026, from [Link]

-

bevital. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Retrieved January 19, 2026, from [Link]

-

PubMed. (n.d.). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. Retrieved January 19, 2026, from [Link]

Sources

- 1. phi.com [phi.com]

- 2. 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol | C11H17NO3 | CID 16768023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. guidechem.com [guidechem.com]

- 5. CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]

- 6. 1-(4-Methoxyphenyl)ethanol, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. capotchem.com [capotchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 1-(3-Methoxyphenyl)ethanol | 23308-82-9 | TCI AMERICA [tcichemicals.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 1-(4-Amino-3-pyridinyl)-2-(4-methoxyphenyl)ethanol | C14H16N2O2 | CID 64089550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. Synthesis and pharmacological evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as ligands for a novel receptor with sigma-like neuromodulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Amino-3-methoxyphenyl)ethanol (CAS Number 1221792-01-3)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Chemical Entity

This technical guide addresses 1-(4-Amino-3-methoxyphenyl)ethanol, a substituted phenylethanolamine with the CAS number 1221792-01-3. It is imperative to state from the outset that publicly accessible, peer-reviewed data on this specific compound is exceptionally scarce. Commercial suppliers list the compound, indicating its existence and availability for research purposes.[1] However, detailed experimental data on its synthesis, reactivity, and biological activity are not readily found in mainstream chemical and life science literature.

Therefore, this guide adopts a deductive and predictive approach, grounded in established principles of organic chemistry and medicinal chemistry. By examining structurally analogous compounds, we can infer plausible synthetic routes, anticipate physicochemical properties, and propose potential areas of application. This document is designed to be a foundational resource, providing a starting point for researchers and drug development professionals interested in exploring the potential of this molecule, while transparently acknowledging the current knowledge gaps.

Section 1: Molecular Identity and Physicochemical Characteristics

1-(4-Amino-3-methoxyphenyl)ethanol is an aromatic alcohol containing a primary amine and a methoxy group as substituents on the phenyl ring. The presence of these functional groups, along with a chiral center at the benzylic carbon bearing the hydroxyl group, suggests a molecule with the potential for diverse chemical interactions and biological activity.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| CAS Number | 1221792-01-3 | [1] |

| Molecular Formula | C9H13NO2 | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| MDL Number | MFCD16140262 | [1] |

Table 2: Predicted and Inferred Physicochemical Properties

Note: The following properties are not experimentally determined for CAS 1221792-01-3 but are inferred from structurally similar, well-documented compounds such as 1-(3-methoxyphenyl)ethanol and 1-(4-methoxyphenyl)ethanol. These values should be used as estimates pending experimental verification.

| Property | Predicted/Inferred Value | Rationale/Comparison Compound |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar substituted phenylethanols are often liquids or low-melting solids.[2][3] |

| Boiling Point | >250 °C at 760 mmHg (with decomposition) | 1-(3-Methoxyphenyl)ethanol has a boiling point of 248.3°C at 760 mmHg.[3] The presence of the amino group would likely increase intermolecular hydrogen bonding and thus the boiling point. |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | The polar amine and hydroxyl groups will confer some water solubility, but the aromatic ring limits this. Solubility in organic solvents is expected to be good, similar to other methoxyphenyl ethanols.[2] |

| pKa (Amino Group) | ~9-10 | Typical for anilines. |

| pKa (Hydroxyl Group) | ~14-15 | Typical for benzylic alcohols. |

Section 2: Plausible Synthetic Pathway

While no specific synthesis for 1-(4-Amino-3-methoxyphenyl)ethanol is published, a logical and well-established method for the preparation of such benzylic alcohols is the reduction of the corresponding ketone. In this case, the precursor would be 4-Amino-3-methoxyacetophenone.

The reduction of the carbonyl group can be achieved using a variety of reducing agents. The choice of reagent is critical to ensure chemoselectivity, specifically the reduction of the ketone without affecting the aromatic ring or other functional groups.

Caption: Proposed synthetic workflow for 1-(4-Amino-3-methoxyphenyl)ethanol.

Step-by-Step Experimental Protocol (Hypothetical)

-

Dissolution: Dissolve 4-Amino-3-methoxyacetophenone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise to control the exothermic reaction. The use of NaBH4 is advantageous due to its mildness and selectivity for ketones in the presence of other functional groups.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water or dilute acid to neutralize any excess reducing agent.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 1-(4-Amino-3-methoxyphenyl)ethanol.

Section 3: Analytical Characterization

While specific spectra for this compound are not publicly available, a commercial supplier, Synblock, indicates the availability of NMR, HPLC, and LC-MS data.[1] For researchers synthesizing this compound, the following spectral characteristics would be anticipated:

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons (with splitting patterns indicative of the 1,2,4-substitution), a singlet for the methoxy protons, a quartet for the benzylic proton, a doublet for the methyl group protons, and broad singlets for the amine and hydroxyl protons (which may be exchangeable with D2O).

-

¹³C NMR: The spectrum would display nine distinct carbon signals, including those for the two aliphatic carbons (methyl and benzylic) and the seven aromatic carbons (six in the ring and one from the methoxy group).

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 167.21. Fragmentation patterns would likely involve the loss of water, a methyl group, or the ethylamine side chain.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include O-H and N-H stretching (broad, in the range of 3200-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching in the aromatic ring (~1500-1600 cm⁻¹), and C-O stretching (~1000-1300 cm⁻¹).

Section 4: Potential Applications in Medicinal Chemistry and Drug Development

The 1-(4-Amino-3-methoxyphenyl)ethanol scaffold is a substituted phenylethanolamine, a class of compounds with a rich history in medicinal chemistry. Many adrenergic receptor agonists and antagonists, as well as other classes of drugs, are based on this core structure. The specific substitution pattern of this molecule could impart novel pharmacological properties.

Caption: Potential applications of the core scaffold in drug discovery.

-

As a Building Block: The primary amine and secondary alcohol functional groups provide two convenient handles for further chemical modification. This makes the molecule an attractive starting point for the synthesis of compound libraries for high-throughput screening. The amine can be acylated, alkylated, or used in reductive amination, while the alcohol can be esterified, etherified, or oxidized.

-

Potential Pharmacological Activity: The overall structure is reminiscent of sympathomimetic amines. It could be investigated for activity at adrenergic, dopaminergic, or serotonergic receptors. The specific substitution pattern may modulate receptor subtype selectivity and pharmacokinetic properties.

-

Use in "Click Chemistry": The primary amine could be converted to an azide, and the alcohol to an alkyne (or vice-versa via other intermediates), making it a versatile component for use in 1,3-dipolar cycloaddition reactions to rapidly generate more complex molecules.[4]

Section 5: Safety and Handling

No specific Safety Data Sheet (SDS) for 1-(4-Amino-3-methoxyphenyl)ethanol (CAS 1221792-01-3) is publicly available. Therefore, a cautious approach to handling is essential, based on the known hazards of structurally related compounds, namely aromatic amines and alcohols.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[5]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1] A supplier recommends storage in a "Dry,sealed place".[1]

Inferred Hazards:

-

Skin and Eye Irritation: Similar compounds can cause skin and eye irritation.[5]

-

Toxicity: Aromatic amines as a class can have varying levels of toxicity. It is prudent to assume the compound may be harmful if swallowed or absorbed through the skin.

-

Flammability: While not expected to be highly flammable, related methoxyphenyl ethanols are combustible liquids.[6] Keep away from heat and open flames.

Conclusion

1-(4-Amino-3-methoxyphenyl)ethanol is a chemical entity with potential for further exploration in the fields of organic synthesis and medicinal chemistry. Its structure suggests it could serve as a valuable building block for more complex molecules with interesting biological activities. However, the current lack of published data means that any research program involving this compound must begin with fundamental characterization, including verification of its synthesis, purification, and a thorough assessment of its physicochemical properties and safety profile. This guide provides a starting point for these endeavors, offering a logical framework based on established chemical principles.

References

-

PubMed. Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. [Link]

Sources

- 1. CAS 1221792-01-3 | 1-(4-Amino-3-methoxyphenyl)ethanol - Synblock [synblock.com]

- 2. CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Profile of 1-(4-Amino-3-methoxyphenyl)ethanol: A Technical Guide

Introduction

1-(4-Amino-3-methoxyphenyl)ethanol, a substituted phenylethanolamine derivative, represents a core structural motif in medicinal chemistry and drug development. Its chemical architecture, featuring a chiral center and a variously substituted aromatic ring, makes it a valuable building block for the synthesis of a wide range of biologically active compounds. A comprehensive understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and quality control processes.

Molecular Structure and Key Features

The structure of 1-(4-Amino-3-methoxyphenyl)ethanol (CAS No. 1221792-01-3) incorporates several key functional groups that dictate its spectroscopic properties. The benzene ring is substituted with an amino (-NH2) group, a methoxy (-OCH3) group, and a 1-hydroxyethyl [-CH(OH)CH3] group. The interplay of the electron-donating effects of the amino and methoxy groups, ortho and para to each other, significantly influences the electronic environment of the aromatic ring, which is directly observable in its NMR spectrum. The chiral center at the benzylic carbon bearing the hydroxyl group introduces stereochemical considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 1-(4-Amino-3-methoxyphenyl)ethanol are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra would involve dissolving a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for compounds with exchangeable protons (hydroxyl and amino groups) as it allows for their observation. A 400 MHz or higher field NMR spectrometer would be utilized to obtain both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A Detailed Analysis

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH(OH)- | ~4.7-4.9 | Quartet (q) | ~6.5 | 1H |

| Aromatic H (H-5) | ~6.7-6.8 | Doublet (d) | ~8.0 | 1H |

| Aromatic H (H-6) | ~6.6-6.7 | Doublet of doublets (dd) | ~8.0, ~2.0 | 1H |

| Aromatic H (H-2) | ~6.5-6.6 | Doublet (d) | ~2.0 | 1H |

| -OH | Variable (broad singlet) | Broad s | - | 1H |

| -NH₂ | Variable (broad singlet) | Broad s | - | 2H |

| -OCH₃ | ~3.8 | Singlet (s) | - | 3H |

| -CH₃ | ~1.3-1.4 | Doublet (d) | ~6.5 | 3H |

Causality Behind Predictions:

-

Aromatic Protons: The amino and methoxy groups are strong electron-donating groups, which shield the aromatic protons, causing them to resonate at higher fields (lower ppm values) compared to unsubstituted benzene (7.34 ppm). The ortho and para relationships of these substituents lead to a predictable splitting pattern.

-

Benzylic Proton (-CH(OH)-): This proton is adjacent to both the aromatic ring and the hydroxyl group, as well as the methyl group, resulting in a quartet multiplicity due to coupling with the three methyl protons.

-

Methyl Protons (-CH₃): These protons are coupled to the single benzylic proton, leading to a doublet.

-

Exchangeable Protons (-OH, -NH₂): The chemical shifts of the hydroxyl and amino protons are highly dependent on concentration, temperature, and solvent. They often appear as broad singlets and may exchange with deuterium in D₂O, leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (C-1) | ~135-140 |

| Aromatic C (C-4) | ~145-150 |

| Aromatic C (C-3) | ~140-145 |

| Aromatic C (C-2) | ~110-115 |

| Aromatic C (C-6) | ~115-120 |

| Aromatic C (C-5) | ~118-123 |

| -CH(OH)- | ~68-72 |

| -OCH₃ | ~55-57 |

| -CH₃ | ~23-26 |

Rationale for Chemical Shift Predictions:

-

Aromatic Carbons: The carbons directly attached to the electron-donating amino and methoxy groups (C-3 and C-4) are significantly shielded and will appear at higher fields (lower ppm) than the other substituted aromatic carbons. The quaternary carbon (C-1) attached to the ethanol substituent will be deshielded.

-

Aliphatic Carbons: The benzylic carbon (-CH(OH)-) is deshielded by the attached hydroxyl group and the aromatic ring. The methyl carbon (-CH₃) will be found in the typical aliphatic region. The methoxy carbon (-OCH₃) has a characteristic chemical shift around 55-57 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which requires only a small amount of solid or liquid sample. Alternatively, a KBr pellet can be prepared for a solid sample, or the spectrum of a thin film can be recorded for a liquid.

Predicted IR Absorption Bands

| Wave Number (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3400-3200 | O-H and N-H | Stretching | Strong, Broad |

| 3050-3000 | Aromatic C-H | Stretching | Medium |

| 2980-2850 | Aliphatic C-H | Stretching | Medium |

| 1620-1580 | N-H | Scissoring | Medium |

| 1600-1450 | Aromatic C=C | Stretching | Medium to Strong |

| 1260-1200 | Aryl C-O | Stretching (asymmetric) | Strong |

| 1100-1000 | C-O | Stretching | Strong |

| 850-750 | Aromatic C-H | Out-of-plane Bending | Strong |

Interpretation of Key Bands:

-

The broad band in the 3400-3200 cm⁻¹ region is a key feature, arising from the overlapping stretching vibrations of the O-H (hydroxyl) and N-H (amino) groups.

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the basic carbon framework.

-

Strong absorptions corresponding to C-O stretching vibrations are expected due to the hydroxyl and methoxy groups.

-

The pattern of C-H out-of-plane bending bands in the fingerprint region can provide further information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

A common technique for analyzing a compound like this is Electrospray Ionization (ESI) coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF). The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the ion source.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺˙): m/z = 167.09 (for the molecular formula C₉H₁₃NO₂)

-

Major Fragment Ions:

-

m/z = 152: [M - CH₃]⁺ - Loss of a methyl radical from the ethanol side chain.

-

m/z = 150: [M - OH]⁺ or [M - NH₃]⁺ - Loss of a hydroxyl radical or ammonia.

-

m/z = 134: [M - CH₃ - H₂O]⁺ - Subsequent loss of water from the m/z 152 fragment.

-

m/z = 122: [M - CH₃CHO]⁺˙ - Cleavage of the ethanol side chain.

-

Fragmentation Pathway Visualization:

A Technical Guide to the Starting Materials and Synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol

Executive Summary

1-(4-Amino-3-methoxyphenyl)ethanol is a substituted phenylethanolamine scaffold that serves as a valuable building block in medicinal chemistry and drug development. Its synthesis requires careful consideration of starting materials and strategic functional group manipulations to achieve high yield and purity. This technical guide provides an in-depth analysis of the primary synthetic routes, focusing on the selection of optimal starting materials and the underlying chemical principles governing each transformation. We will explore a robust, multi-step pathway beginning from commercially available nitroaromatics, as well as more direct routes utilizing advanced intermediates. Detailed experimental protocols, comparative analysis of reagents, and process flow visualizations are provided to equip researchers and development professionals with a comprehensive understanding of its synthesis.

Introduction: The Target Molecule

1-(4-Amino-3-methoxyphenyl)ethanol, identified by CAS number 1221792-01-3[1], is an organic compound featuring a benzene ring substituted with a 1-ethanol group, a C4-amino group, and a C3-methoxy group. The presence of a chiral center at the carbinol carbon and multiple functional groups makes it a versatile intermediate for constructing more complex molecular architectures, particularly in the pharmaceutical industry.[2]

The primary synthetic challenges lie in controlling the regioselectivity of aromatic substitutions and achieving selective reductions of functional groups without unintended side reactions. The choice of the initial starting material is therefore a critical decision that dictates the overall efficiency, cost-effectiveness, and scalability of the synthesis.

Retrosynthetic Analysis: Devising a Logical Pathway

A logical retrosynthetic approach reveals a primary pathway that hinges on two key transformations: the reduction of a ketone to form the final ethanol group, and the reduction of a nitro group to install the C4-amine.

This analysis identifies 1-(3-methoxy-4-nitrophenyl)ethanone as a pivotal intermediate. This nitro-ketone contains the complete carbon skeleton and the correct substitution pattern, simplifying the subsequent steps to sequential reductions. The synthesis of this key intermediate can be achieved via a Friedel-Crafts acylation of a suitable precursor, 2-nitroanisole , where the directing effects of the methoxy and nitro groups align favorably to yield the desired regioisomer.

Caption: Retrosynthetic pathway for 1-(4-Amino-3-methoxyphenyl)ethanol.

Synthetic Strategy I: The Nitro-Ketone Reduction Pathway

This strategy represents the most fundamentally sound and versatile approach, starting from a simple, commercially available substituted benzene.

Starting Material Selection: 2-Nitroanisole

The selection of 2-nitroanisole (1-methoxy-2-nitrobenzene) as the starting material is a strategic choice based on the principles of electrophilic aromatic substitution. In the subsequent Friedel-Crafts acylation, the methoxy group is a powerful ortho-, para-director, while the nitro group is a meta-director. Their combined influence strongly favors the acylation at the C4 position, which is para to the activating methoxy group and meta to the deactivating nitro group, thus ensuring high regioselectivity for the desired intermediate.

| Property | 2-Nitroanisole |

| CAS Number | 91-23-6 |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Appearance | Light yellow crystalline solid |

| Key Hazards | Toxic, Irritant |

| Commercial Availability | Widely available from major chemical suppliers |

Step 1: Friedel-Crafts Acylation of 2-Nitroanisole

The Friedel-Crafts acylation introduces the acetyl group onto the aromatic ring to form the key intermediate, 1-(3-methoxy-4-nitrophenyl)ethanone.[3] The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5]

Caption: Experimental workflow for Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 1-(3-methoxy-4-nitrophenyl)ethanone

-

Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-nitroanisole (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred suspension. An exothermic reaction is expected. Maintain the temperature between 0-5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with additional DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent like ethanol or isopropanol.

Step 2: Selective Reduction of the Nitro Group

The conversion of 1-(3-methoxy-4-nitrophenyl)ethanone to 1-(4-amino-3-methoxyphenyl)ethanone requires the selective reduction of the nitro group in the presence of the ketone. Several methods are effective for this transformation, with catalytic hydrogenation being one of the cleanest and most efficient.[6][7]

| Method | Reagents & Conditions | Yield | Selectivity | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C, Ethanol or Ethyl Acetate, RT, 1-4 atm | High (>90%) | Excellent | Clean workup, high yield, catalyst is recyclable. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |

| Stannous Chloride | SnCl₂·2H₂O, Conc. HCl, Ethanol, Reflux | Good (70-85%) | Good | Tolerant of many functional groups, inexpensive. | Stoichiometric tin waste, requires careful pH adjustment during workup.[6] |

| Iron/Acetic Acid | Fe powder, Acetic Acid, Ethanol/Water, Reflux | Good (75-90%) | Excellent | Inexpensive, environmentally benign metal. | Can require large excess of iron, acidic conditions, vigorous stirring. |

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Charging: In a hydrogenation vessel, dissolve 1-(3-methoxy-4-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 5% or 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution. The catalyst should be handled wet to mitigate its pyrophoric nature.

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by observing hydrogen uptake or by periodic analysis (TLC/HPLC). The reaction is typically complete within 2-8 hours.

-

Workup: Upon completion, purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-amino-3-methoxyphenyl)ethanone, which is often pure enough for the next step or can be further purified by recrystallization.

Step 3: Reduction of the Ketone

The final step is the reduction of the ketone in 1-(4-amino-3-methoxyphenyl)ethanone to the target secondary alcohol. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation due to its mild nature and excellent selectivity for aldehydes and ketones.

Experimental Protocol: NaBH₄ Reduction

-

Dissolution: Dissolve 1-(4-amino-3-methoxyphenyl)ethanone (1.0 eq) in a protic solvent like methanol or ethanol in a round-bottom flask.

-

Reduction: Cool the solution to 0-5 °C in an ice bath. Add sodium borohydride (NaBH₄, 0.5-1.0 eq) portion-wise, controlling the effervescence.

-

Reaction: After the addition, remove the ice bath and stir the reaction at room temperature for 1-3 hours until TLC/HPLC analysis confirms the disappearance of the starting material.

-

Workup: Quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄.

-

Isolation: Remove the bulk of the organic solvent under reduced pressure. Extract the resulting aqueous residue with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to afford the final product, 1-(4-amino-3-methoxyphenyl)ethanol.

Alternative Strategy: Advanced Intermediate Procurement

For process development and scale-up, a more direct route is often preferred. The key intermediate, 1-(4-methoxy-3-nitrophenyl)ethanone (also known as 4'-Methoxy-3'-nitroacetophenone, CAS 6277-38-9), is commercially available from various suppliers.[3]

Advantages:

-

Reduced Step Count: Bypasses the Friedel-Crafts acylation step, significantly shortening the overall synthesis time.

-

Improved Overall Yield: Eliminates a synthetic step and its associated material losses.

-

Simplified Process: Reduces the number of required reagents and unit operations, streamlining the manufacturing process.

By procuring this advanced intermediate, the synthesis is simplified to only the two reduction steps described in sections 3.3 and 3.4, making it a highly efficient and attractive option for drug development professionals.

Conclusion

The synthesis of 1-(4-Amino-3-methoxyphenyl)ethanol is most effectively approached via a pathway involving the sequential reduction of a nitro-ketone intermediate. The selection of 2-nitroanisole as a starting material for a Friedel-Crafts acylation provides a reliable, regioselective route to the key intermediate, 1-(3-methoxy-4-nitrophenyl)ethanone. Alternatively, the direct procurement of this advanced intermediate offers a significantly more efficient pathway for larger-scale production. The subsequent selective reductions—catalytic hydrogenation for the nitro group and sodium borohydride for the ketone—are robust and high-yielding transformations. This guide provides the necessary technical framework for researchers to confidently select starting materials and execute the synthesis of this valuable chemical building block.

References

-

PrepChem. Synthesis of C. 4-Methoxy-3-nitrophenol. Available from: [Link]

-

ChemBK. 4-nitro-3-Methoxyphenol. Available from: [Link]

- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

- Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

-

University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available from: [Link]

-

PubMed Central (PMC). N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]

-

PubMed Central (PMC). (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone. Available from: [Link]

-

IUCr. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]

-

Rhodium.ws. Synthesis of 4-Methoxyphenol. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Available from: [Link]

-

YouTube. Conversion of Nitrobenzene to 4-Methoxybenzoic acid. Available from: [Link]

-

IUCr Journals. data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]

-

Khan Academy. Friedel-Crafts acylation. Available from: [Link]

-

Scirp.org. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Available from: [Link]

- Google Patents. Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

- Google Patents. EP1359141A1 - Method of friedel-crafts acylation of anilides.

-

Beilstein Journal of Organic Chemistry. Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Available from: [Link]

-

PubChem. 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol. Available from: [Link]

-

Chinachemnet. 2-Amino-5-nitrophenol. Available from: [Link]

-

Imperial College London. 4-acetyl-2-methoxyphenyl 4-methylcyclohexane-1-carboxylate. Available from: [Link]

-

ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available from: [Link]

-

PubChem. 2-Methoxy-4-nitrophenol. Available from: [Link]

-

Chegg.com. Solved Specify both the alcohol starting material and the. Available from: [Link]

- Google Patents. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.

Sources

- 1. CAS 1221792-01-3 | 1-(4-Amino-3-methoxyphenyl)ethanol - Synblock [synblock.com]

- 2. biosynth.com [biosynth.com]

- 3. CAS 6277-38-9: 1-(4-Methoxy-3-nitrophenyl)ethanone [cymitquimica.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Khan Academy [khanacademy.org]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity of 1-(4-Amino-3-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: This document synthesizes the current understanding of chemical moieties related to 1-(4-Amino-3-methoxyphenyl)ethanol to project its potential biological activities. Direct experimental data on this specific compound is limited; therefore, this guide is intended to be an investigational framework based on established principles of medicinal chemistry and pharmacology.

I. Introduction: Unveiling a Candidate Molecule

In the landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. 1-(4-Amino-3-methoxyphenyl)ethanol emerges as a molecule of interest, not from a history of extensive research, but from the promise held within its structural motifs. This guide delves into the predicted biological activities of this compound, drawing upon a comprehensive analysis of its core components: the 4-aminophenol backbone and the influential methoxy and ethanol substituents. The strategic combination of these groups suggests a potential for multifaceted pharmacological effects, ranging from antioxidant and anti-inflammatory to cytotoxic activities. As we dissect the structure-activity relationships and propose mechanisms of action, we lay the groundwork for future empirical investigation into this promising, yet understudied, molecule.

Molecular Structure and Key Features:

-

Formula: C₉H₁₃NO₂

-

Molecular Weight: 167.21 g/mol

-

Core Structure: A substituted aminophenol, featuring an amino group and a hydroxyl group attached to a benzene ring.

-

Key Substituents:

-

A methoxy group (-OCH₃) ortho to the amino group.

-

An ethanol group (-CH(OH)CH₃) para to the amino group.

-

The presence of both a hydrogen-donating phenolic hydroxyl group and an electron-donating amino group on the aromatic ring is a classic pharmacophore known for its redox properties and potential for biological interactions. The methoxy group further modulates the electronic environment of the ring, influencing the compound's reactivity and metabolic stability. The ethanol substituent introduces a chiral center and a secondary alcohol, opening avenues for stereospecific interactions and metabolic transformations.

II. Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow:

A potential synthetic route could commence with the reduction of a suitable nitrophenol precursor, followed by the introduction of the ethanol side chain. For instance, starting from 4-nitro-2-methoxyphenol, a two-step process is envisaged:

-

Grignard Reaction: The phenolic hydroxyl group would first be protected, for instance, as a silyl ether. The protected compound would then be reacted with a Grignard reagent, such as methylmagnesium bromide, to introduce the ethanol moiety onto an intermediate aldehyde or ketone.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

Characterization:

Following synthesis, rigorous characterization would be essential to confirm the structure and purity of 1-(4-Amino-3-methoxyphenyl)ethanol. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NH₂, -OCH₃).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

III. Predicted Biological Activities and Mechanistic Insights

The biological profile of 1-(4-Amino-3-methoxyphenyl)ethanol is likely to be shaped by the interplay of its constituent functional groups. Based on extensive literature on related compounds, we can predict several key activities.

A. Antioxidant and Radical-Scavenging Activity

The methoxyphenol moiety is a well-established pharmacophore for antioxidant activity[1][2]. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

Proposed Mechanism of Action:

The antioxidant capacity of 1-(4-Amino-3-methoxyphenyl)ethanol is predicted to stem from the stabilization of the resulting phenoxyl radical through resonance delocalization of the unpaired electron across the aromatic ring. The electron-donating amino and methoxy groups are expected to enhance this stabilizing effect.

Experimental Protocol: DPPH Radical Scavenging Assay

A standard and reliable method to evaluate in vitro antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Step-by-Step Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Test Compound Solutions: Prepare a series of dilutions of 1-(4-Amino-3-methoxyphenyl)ethanol in methanol.

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound. Include a control with methanol instead of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

B. Potential Anticancer Activity

Derivatives of aminophenol have demonstrated cytotoxic properties against various cancer cell lines, particularly melanoma[3][4]. The proposed mechanism often involves the induction of apoptosis and the inhibition of cell proliferation[4].

Proposed Mechanism of Action:

The cytotoxicity of aminophenol derivatives can be attributed to their ability to be oxidized to reactive quinone-imine intermediates. These electrophilic species can then form covalent adducts with cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction and apoptosis. The substitution pattern on the aromatic ring significantly influences the stability and reactivity of these intermediates.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., human melanoma cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 1-(4-Amino-3-methoxyphenyl)ethanol for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

-

Calculation of Cell Viability: Calculate the percentage of cell viability relative to the vehicle control.

-

IC₅₀ Determination: Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

C. Potential Anti-inflammatory Activity

Both aminophenol and methoxyphenol derivatives have been reported to possess anti-inflammatory properties[5][6]. The mechanism is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.

Proposed Mechanism of Action:

The anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, or by modulating the activity of transcription factors involved in the inflammatory response, such as NF-κB. The antioxidant properties of the compound could also contribute to its anti-inflammatory effects by reducing oxidative stress, which is a known driver of inflammation. The metabolite of acetaminophen, AM404, has been shown to inhibit microglial activation, suggesting a potential neuroinflammatory role for related compounds[7].

IV. Structure-Activity Relationship (SAR) and Toxicological Considerations

The biological activity of 1-(4-Amino-3-methoxyphenyl)ethanol is a direct consequence of its chemical structure.

-

The Aminophenol Core: This is the primary pharmacophore responsible for the redox-cycling properties that can lead to both antioxidant and cytotoxic effects.

-

The Methoxy Group: The position of the methoxy group is critical. Being ortho to the amino group, it can influence the hydrogen bonding network and the electronic properties of the ring, potentially enhancing antioxidant activity and modulating metabolic pathways. The methoxy group is a common feature in many approved drugs and can improve physicochemical and pharmacokinetic properties[8].

-

The Ethanol Side Chain: This group increases the hydrophilicity of the molecule and introduces a chiral center. The stereochemistry at this center could be crucial for specific interactions with biological targets.

Toxicological Profile:

A significant concern with aminophenol derivatives is the potential for nephrotoxicity[9]. p-Aminophenol, a related compound, is known to cause necrosis of the proximal tubules in the kidney[9][10]. This toxicity is believed to be mediated by the formation of reactive metabolites. Therefore, any drug development program for 1-(4-Amino-3-methoxyphenyl)ethanol must include a thorough evaluation of its renal toxicity. Studies have shown that renal epithelial cells are intrinsically more susceptible to para-aminophenol cytotoxicity than hepatocytes[11].

V. Future Research Directions

The therapeutic potential of 1-(4-Amino-3-methoxyphenyl)ethanol remains largely unexplored. Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a reproducible and scalable synthetic route and fully characterizing the compound.

-

In Vitro Screening: A comprehensive in vitro screening campaign to confirm the predicted antioxidant, anticancer, and anti-inflammatory activities against a panel of relevant cell lines and enzyme assays.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying any observed biological activities.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic efficacy and safety profile of the compound in relevant animal models.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

VI. Conclusion

1-(4-Amino-3-methoxyphenyl)ethanol represents a promising scaffold for the development of new therapeutic agents. Its structural features suggest a high probability of possessing antioxidant, anticancer, and anti-inflammatory properties. However, the potential for nephrotoxicity necessitates a cautious and thorough preclinical evaluation. This guide provides a foundational framework for initiating a comprehensive investigation into the biological activities of this intriguing molecule, with the ultimate goal of translating its theoretical promise into tangible therapeutic benefits.

VII. References

-

Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2020). De Gruyter. [Link]

-

Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (2018). Molecules. [Link]

-

Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. (1998). Journal of Medicinal Chemistry. [Link]

-

Physico-chemical properties and antioxidant activities of methoxy phenols. (1998). Free Radical Biology and Medicine. [Link]

-

SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES. (1965). Journal of Pharmaceutical Sciences. [Link]

-

Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. (2011). Letters in Drug Design & Discovery. [Link]

-

Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (2005). In Vivo. [Link]

-

p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (N.A.). Pharma E-Book. [Link]

-

Para-Amino Phenol Derivatives - Actions, Pharmacokinetics, Adverse Effects, Mechanism of Toxicity, Treatment, Uses. (N.A.). Pharmacy 180. [Link]

-

Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. (2018). Neuroscience Letters. [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). Molecules. [Link]

-

Testing of early cellular effects of aminophenol derivatives in HK-2... (2022). ResearchGate. [Link]

-

Synthesis and Topical Antiinflammatory and Antiallergic Activities of Antioxidant o-Aminophenol Derivatives. (2004). Journal of Medicinal Chemistry. [Link]

-

Role of Para Aminophenol in Oncology Drug Development. (2024). Kajay Remedies. [Link]

-

p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates. (1992). Archives of Biochemistry and Biophysics. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2012). Journal of Medicinal Chemistry. [Link]

-

Comparison of para-aminophenol cytotoxicity in rat renal epithelial cells and hepatocytes. (2005). Toxicology. [Link]

-

Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells. (2001). Toxicology Letters. [Link]

-

The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. (2017). Journal of Medicinal Chemistry. [Link]

-

Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. (1993). Archives of Toxicology. [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). MDPI. [Link]

-

Some biological active compounds including methoxyphenyl moieties. (2024). ResearchGate. [Link]

-

Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. (2024). Journal of Medicinal and Chemical Sciences. [Link]

-

The role of the methoxy group in approved drugs. (2023). ResearchGate. [Link]

-

Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015). Google Patents.

-

Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). (2019). ResearchGate. [Link]

-

Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine. (2020). Google Patents.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Physico-chemical properties and antioxidant activities of methoxy phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. kajay-remedies.com [kajay-remedies.com]

- 7. oaepublish.com [oaepublish.com]

- 8. researchgate.net [researchgate.net]

- 9. p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of para-aminophenol cytotoxicity in rat renal epithelial cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Amino-3-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that offer unique pharmacophoric features and opportunities for structural diversification. Among these, substituted phenylethanolamines represent a privileged structural class, found at the core of numerous biologically active compounds. This technical guide focuses on a specific, yet promising, member of this family: 1-(4-Amino-3-methoxyphenyl)ethanol. This document provides a comprehensive overview of its chemical identity, synthesis, and potential applications, serving as a foundational resource for researchers engaged in the exploration of new therapeutic agents. By synthesizing established chemical principles with data-driven insights, this guide aims to empower scientific inquiry and accelerate the drug discovery and development process.

Chemical Identity and Nomenclature

The compound of interest is systematically identified by its structural and molecular formula.

IUPAC Name and Synonyms

The unambiguous nomenclature for this molecule, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(4-Amino-3-methoxyphenyl)ethanol .

A common synonym, reflecting the aniline substructure, is 4-(1-hydroxyethyl)-2-methoxyaniline .

It is crucial for researchers to utilize the correct nomenclature and identifiers to ensure accurate literature searches and clear communication of their findings.

Chemical Structure and Properties